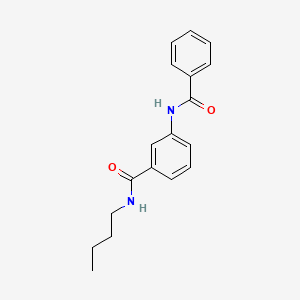

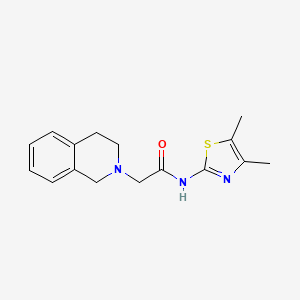

3-(benzoylamino)-N-butylbenzamide

Overview

Description

3-(benzoylamino)-N-butylbenzamide, also known as BBABA, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in the field of medicine and biochemistry.

Scientific Research Applications

1. Photophysical Properties

- Aggregation-Induced Emission (AIE): A study on a phenylbenzoxazole-based compound related to 3-(benzoylamino)-N-butylbenzamide demonstrated its unique AIE properties. The emission enhancement in the condensed state was attributed to the partial restriction of free intramolecular rotations, leading to a quasi-TICT (Twisted Intramolecular Charge Transfer) state (Li et al., 2015).

2. Organic Synthesis and Transformations

- Synthesis of Quinazolinones: Research on the base-catalyzed cyclization of substituted benzoylamino benzamides revealed efficient pathways to synthesize quinazolin-4-one derivatives, important compounds in medicinal chemistry (Hanusek et al., 2002).

- Transformation into Indole Derivatives: A study detailed the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates from related benzoylamino compounds, demonstrating the versatility of these compounds in generating structurally diverse molecules (Cucek & Verček, 2008).

3. Molecular Interactions and Properties

- Hydrogen Bonding Studies: Investigations into the hydrogen bonding of N-butylbenzamides, closely related to the compound , provided insights into their self-association behavior in solution, contributing to the understanding of amide chemistry (Nikolić et al., 1992).

4. Pharmacological Potential

- HDAC Inhibition for Cancer Therapy: A study focused on N-acylhydrazone derivatives, structurally related to benzoylamino compounds, highlighted their role as potent histone deacetylase (HDAC) inhibitors, suggesting potential applications in cancer treatment (Rodrigues et al., 2016).

5. Photocatalytic Applications

- Degradation of Organic Pollutants: Research demonstrated the use of TiO2-loaded adsorbent supports, including those derived from benzoylamino compounds, inthe photocatalytic degradation of propyzamide, a harmful environmental pollutant. This study highlights the potential application of such compounds in environmental remediation and pollution control (Torimoto et al., 1996).

6. Molecular and Crystal Structure Analysis

- Crystallographic Studies: Investigations into the crystal structures of C-2 N-substituted anthranilamide derivatives, which share structural features with 3-(benzoylamino)-N-butylbenzamide, provided insights into their molecular packing and interactions. Such studies are crucial for understanding the properties and potential applications of these compounds (Sarfraz et al., 2019).

7. Radioactive Labeling for Medical Imaging

- Development of Radioligands: A study on N-(dialkylaminoalkyl)benzamides, structurally similar to the compound of interest, explored their potential as radioligands for melanoma imaging, indicating their application in nuclear medicine and diagnostic imaging (Eisenhut et al., 2000).

properties

IUPAC Name |

3-benzamido-N-butylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-2-3-12-19-17(21)15-10-7-11-16(13-15)20-18(22)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRKDXDNBIUCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-(2-phenylethyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4644909.png)

![N-(2,4-difluorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide](/img/structure/B4644924.png)

![N-(3-chloro-2-methylphenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}thiourea](/img/structure/B4644947.png)

![5-(4-methylphenyl)-3-{[5-(4-nitrophenyl)-2-furyl]methylene}-2(3H)-furanone](/img/structure/B4644954.png)

![1-ethyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4644959.png)

![3-methyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4644972.png)

![4-nitro-N-{2-[(phenylsulfonyl)amino]ethyl}benzamide](/img/structure/B4644979.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4645004.png)